N-cyclopropyl-1-(pyridin-2-yl)methanesulfonamide
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Overview
Description
N-cyclopropyl-1-(pyridin-2-yl)methanesulfonamide is a chemical compound that features a cyclopropyl group attached to a methanesulfonamide moiety, with a pyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(pyridin-2-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with pyridin-2-ylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(pyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyridin-2-yl derivatives.
Scientific Research Applications
N-cyclopropyl-1-(pyridin-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide: Similar structure but with a piperidin-4-yl group instead of pyridin-2-yl.
N-[(pyridin-2-yl)methyl]methanesulfonamide: Similar structure but with a pyridin-2-ylmethyl group.
Uniqueness
N-cyclopropyl-1-(pyridin-2-yl)methanesulfonamide is unique due to its specific combination of a cyclopropyl group and a pyridin-2-yl group attached to a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,11-8-4-5-8)7-9-3-1-2-6-10-9/h1-3,6,8,11H,4-5,7H2 |
InChI Key |
DMPNAOLEINFRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
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